molecular formula C27H27N5O2 B1195001 N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide

N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide

Cat. No. B1195001
M. Wt: 453.5 g/mol
InChI Key: MTVKCPKOKLLYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide is a member of quinazolines.

Scientific Research Applications

Antiviral Activity

  • Synthesized quinazolones, including derivatives of the compound, have shown potential antiviral activity against viruses such as the Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I) (Pandey et al., 2008).

CGRP Receptor Antagonism

  • The compound, also known as BIBN4096BS, has been identified as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor, which can alleviate migraine symptoms. Its selectivity for CGRP over adrenomedullin (AM) receptors is determined by receptor activity modifying proteins (RAMPs) (Hay et al., 2006).

Radioligand Synthesis

  • Tritium labelled BIBN 4096, a derivative of the compound, has been synthesized for treatment of migraine. The process involved selective tritiation of a heterocyclic aromatic fragment (Shevchenko et al., 2006).

Acetylcholinesterase Inhibition

  • The compound has been studied as a reversible inhibitor of acetylcholinesterase (AChE), although it did not demonstrate potential for in vivo imaging studies of AChE in the mammalian brain (Brown-Proctor et al., 1999).

Antihypertensive Properties

  • Piperidine derivatives with a quinazoline ring system, which includes structures similar to this compound, were prepared and tested for antihypertensive activity (Takai et al., 1986).

properties

Product Name

N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide

Molecular Formula

C27H27N5O2

Molecular Weight

453.5 g/mol

IUPAC Name

N-(3-benzyl-2-methyl-4-oxo-7-piperidin-1-ylquinazolin-6-yl)pyridine-3-carboxamide

InChI

InChI=1S/C27H27N5O2/c1-19-29-23-16-25(31-13-6-3-7-14-31)24(30-26(33)21-11-8-12-28-17-21)15-22(23)27(34)32(19)18-20-9-4-2-5-10-20/h2,4-5,8-12,15-17H,3,6-7,13-14,18H2,1H3,(H,30,33)

InChI Key

MTVKCPKOKLLYCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC3=CC=CC=C3)NC(=O)C4=CN=CC=C4)N5CCCCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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